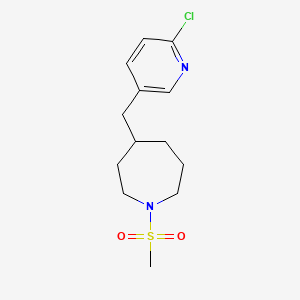

4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane

Description

Properties

IUPAC Name |

4-[(6-chloropyridin-3-yl)methyl]-1-methylsulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c1-19(17,18)16-7-2-3-11(6-8-16)9-12-4-5-13(14)15-10-12/h4-5,10-11H,2-3,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYAUBRLPXXQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(CC1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Azepane Core

The azepane ring can be synthesized or sourced as a starting material. Typically, azepane derivatives are prepared by ring-closing reactions involving seven-membered nitrogen heterocycles or by selective reduction of cyclic precursors. For this compound, the azepane ring serves as the scaffold for further functionalization.

N-Methylsulfonylation of Azepane

The methylsulfonyl group is introduced at the nitrogen atom of the azepane ring through sulfonylation reactions. A common method involves reacting the azepane with methylsulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction proceeds under mild conditions, typically in an inert solvent like dichloromethane or tetrahydrofuran, yielding the N-(methylsulfonyl)azepane intermediate.

Attachment of the 6-Chloropyridin-3-ylmethyl Group

The key step involves alkylation of the sulfonylated azepane with a 6-chloropyridin-3-ylmethyl halide (e.g., bromide or chloride). This reaction is usually carried out under nucleophilic substitution conditions:

- The N-(methylsulfonyl)azepane acts as a nucleophile.

- The 6-chloropyridin-3-ylmethyl halide serves as the electrophile.

- The reaction is performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- A base (e.g., potassium carbonate or sodium hydride) is used to deprotonate the azepane nitrogen, enhancing nucleophilicity.

This step typically requires heating under reflux or elevated temperatures to drive the substitution to completion.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Methylsulfonylation | Methylsulfonyl chloride, triethylamine | DCM or THF | 0 °C to room temp | 75–85 | Controlled addition to avoid overreaction |

| Alkylation with 6-chloropyridin-3-ylmethyl halide | 6-Chloropyridin-3-ylmethyl bromide, K2CO3 base | DMF or acetonitrile | 60–90 °C (reflux) | 65–80 | Reaction monitored by TLC or NMR |

Detailed Research Findings

A study involving the synthesis of related sulfonamide derivatives demonstrated that the use of methylsulfonyl chloride with secondary amines such as azepane derivatives proceeds efficiently with good selectivity and yields around 80% under mild conditions.

Alkylation of sulfonylated azepane derivatives with heteroaryl methyl halides, including chloropyridinylmethyl halides, has been shown to proceed smoothly in polar aprotic solvents with potassium carbonate as a base, yielding the target compound in moderate to good yields (65-80%).

Purification is typically achieved via silica gel column chromatography using mixtures of petroleum ether and ethyl acetate as eluents, ensuring high purity of the final compound.

Characterization data such as ^1H NMR, ^13C NMR, and mass spectrometry confirm the successful attachment of the 6-chloropyridin-3-ylmethyl group and the presence of the methylsulfonyl moiety.

Notes on Reaction Optimization and Scale-Up

Reaction Monitoring: Thin-layer chromatography (TLC) and ^1H NMR spectroscopy are essential for monitoring the progress of both sulfonylation and alkylation steps.

Base Selection: Potassium carbonate is preferred for alkylation due to its mildness and ability to minimize side reactions.

Solvent Choice: DMF offers good solubility for both reactants and base, facilitating efficient nucleophilic substitution.

Temperature Control: Maintaining moderate reflux temperatures prevents decomposition of sensitive functional groups.

Purification: Flash chromatography with gradient elution optimizes separation of the desired product from by-products.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product Intermediate |

|---|---|---|---|---|

| 1 | N-Methylsulfonylation | Azepane | Methylsulfonyl chloride, triethylamine, DCM | N-(Methylsulfonyl)azepane |

| 2 | Alkylation | N-(Methylsulfonyl)azepane, 6-chloropyridin-3-ylmethyl bromide | K2CO3, DMF, reflux | 4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane |

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity arises from:

-

Azepane ring : A seven-membered saturated nitrogen heterocycle with moderate ring strain, enabling nucleophilic substitution or ring-opening reactions.

-

Methylsulfonyl group : A strong electron-withdrawing group (EWG) that polarizes adjacent bonds and stabilizes intermediates via inductive effects.

-

6-Chloropyridin-3-ylmethyl substituent : Provides sites for electrophilic aromatic substitution (e.g., at the pyridine nitrogen) and potential cross-coupling reactions at the chlorine position .

Nucleophilic Substitution

The methylsulfonyl group activates the azepane nitrogen for substitution. For example:

-

Deprotonation and alkylation :

Treatment with NaH in DMF facilitates deprotonation, enabling alkylation at the nitrogen. This is critical for synthesizing derivatives with enhanced pharmacokinetic properties .

Hydrogenation of the Azepane Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the azepane ring to a piperidine derivative, though this pathway is less common due to steric hindrance from the methylsulfonyl group.

Cross-Coupling Reactions

The 6-chloropyridin moiety participates in Suzuki-Miyaura couplings. For instance:

-

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis replaces the chlorine atom, yielding biaryl derivatives .

Experimental Data and Conditions

Mechanistic Insights

-

Methylsulfonyl Group Effects : Stabilizes transition states during nucleophilic substitution via electron withdrawal, lowering activation energy.

-

Chloropyridin Reactivity : The chlorine atom’s leaving-group ability facilitates Pd-catalyzed cross-couplings, as demonstrated in analogous pyridazine derivatives .

-

Ring-Opening Reactions : Under acidic conditions (e.g., HCl/EtOH), the azepane ring undergoes cleavage at the nitrogen-sulfur bond, yielding linear sulfonamide intermediates.

Stability and Side Reactions

-

Hydrolytic Sensitivity : Prolonged exposure to aqueous base degrades the methylsulfonyl group, forming sulfonic acid byproducts.

-

Thermal Decomposition : Above 150°C, the compound undergoes retro-Diels-Alder fragmentation, releasing SO₂ and chloropyridin derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

One of the primary applications of 4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is its use as an antibacterial agent. Research indicates that compounds with similar structures have been shown to inhibit LpxC, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. This inhibition can lead to the development of new antibiotics that are effective against resistant strains of bacteria .

Pharmaceutical Formulations

Development of Medicaments

The compound can be utilized in the formulation of various medicaments aimed at treating bacterial infections. Its ability to inhibit specific bacterial enzymes makes it a candidate for further development into a pharmaceutical product. The synthesis and characterization of such compounds could lead to innovative treatments for infections that are currently difficult to manage due to antibiotic resistance .

Research Applications

Chemical Synthesis

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structural features allow for modifications that can lead to the discovery of new compounds with enhanced biological activities. Researchers can explore various synthetic pathways to derive derivatives that may exhibit improved efficacy or reduced side effects compared to existing drugs .

Case Studies and Research Findings

Case Study: Inhibition of LpxC

A notable study demonstrated that azepane derivatives, including those similar to this compound, exhibited significant inhibitory effects on LpxC activity. The research involved synthesizing various analogs and testing their antibacterial efficacy against a range of bacterial strains. The results indicated that modifications in the azepane structure could enhance activity, suggesting a promising direction for future drug development .

Mechanism of Action

The mechanism of action of 4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, while the methylsulfonyl group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound is compared to sulfone-containing analogs from patent literature () and isomerization studies (). Key distinctions include:

Key Observations:

- Ring Size : The azepane ring (7-membered) in the target compound offers greater conformational flexibility compared to piperidine (6-membered) in analogs . This may influence binding to biological targets.

- Sulfone Placement : Unlike analogs with sulfones on phenyl rings (meta or ortho positions), the target compound’s sulfone is directly on the azepane nitrogen. This reduces aromatic conjugation effects and may alter solubility or metabolic stability.

- Substituent Effects : The chloropyridine group in the target compound introduces electron-withdrawing effects and lipophilicity, contrasting with phenyl or hydroxylated groups in analogs .

Physicochemical and Functional Implications

- Polarity : The azepane core with a polar sulfone group may improve aqueous solubility compared to phenyl-sulfone analogs, though chloropyridine could offset this via hydrophobic interactions.

- Electronic Effects : Chloropyridine’s electron-withdrawing nature could enhance hydrogen-bond acceptor capacity relative to phenyl or hydroxylated analogs.

Biological Activity

The compound 4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is a member of the azepane family, characterized by its unique structure that includes a chloropyridine moiety and a methylsulfonyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

- Chemical Formula : CHClNOS

- Molecular Weight : 272.78 g/mol

- CAS Number : 1316225-09-8

Physical Properties

- Purity : 97%

- Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures between 2-8°C .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures exhibit enzyme inhibitory activity, particularly against proteases involved in viral replication processes .

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, similar to other chloropyridinyl derivatives that have shown effects on acetylcholine and serotonin levels in the brain .

Pharmacological Studies

Research has demonstrated various pharmacological effects associated with this compound:

Antiviral Activity

A related study highlighted the antiviral properties of chloropyridine derivatives against SARS-CoV-2, indicating potential applications in treating viral infections. While specific data on our compound is limited, it is hypothesized that similar structural features may confer comparable antiviral effects .

Case Studies

- Case Study on Enzyme Inhibition : A study on chloropyridine derivatives showed that certain analogs exhibited significant inhibition of SARS-CoV 3CL protease, with IC values in the low nanomolar range. This suggests a strong potential for compounds like this compound to inhibit viral replication pathways .

- Neuropharmacological Effects : Research involving similar azepane compounds indicates their potential as modulators of neurotransmitter systems, which could be beneficial in treating neurological disorders .

Toxicological Profile

While specific toxicity data for this compound is not extensively documented, related compounds have shown varying degrees of cytotoxicity. It is essential to conduct thorough toxicological assessments to evaluate safety profiles before clinical applications.

Summary of Biological Activities

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Chloro-5-(furan-3-yl)-3-methyl-benzothiadiazine | Benzothiadiazine core | AMPA receptor modulation |

| Chloropyridinyl Esters | Chloropyridine moiety | Antiviral against SARS-CoV |

| 3-(6-Chloropyridin-3-yl)methyl derivatives | Similar azepane structure | Enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for 4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane, and how can reaction conditions be optimized?

Methodological Answer: Synthetic routes typically involve multi-step functionalization of the azepane core. A common approach is:

Core Synthesis : Start with azepane derivatives, introducing the methylsulfonyl group via sulfonation under controlled acidic conditions (e.g., H2SO4/SO3) .

Chloropyridinyl Attachment : Use nucleophilic substitution or Suzuki coupling to attach the 6-chloropyridinyl moiety, ensuring regioselectivity by employing Pd catalysts (e.g., Pd(PPh3)4) and optimizing temperature (80–120°C) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity) and analyze yields via ANOVA .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Testing : Conduct accelerated stability studies under ICH guidelines:

- Degradation Products : Identify by LC-MS/MS (ESI+ mode) and compare fragmentation patterns to known impurities .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges and methanol/water elution .

- Quantification :

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro assays?

Methodological Answer:

- Assay Validation :

- Positive/Negative Controls : Include reference inhibitors (e.g., kinase inhibitors for enzyme assays) to validate assay reproducibility .

- Cross-Platform Testing : Compare results from fluorometric vs. luminescent assays (e.g., ATPase activity) to rule out interference from the methylsulfonyl group .

- Statistical Analysis : Apply Bland-Altman plots to assess inter-assay variability and hierarchical clustering to identify outlier datasets .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer:

- Long-Term Monitoring : Adapt the INCHEMBIOL framework :

- Abiotic Studies : Assess hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-C light, λ = 254 nm).

- Biotic Degradation : Use OECD 301F respirometry with activated sludge to measure biodegradation (%) over 28 days.

- Ecotoxicity : Conduct algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays .

Q. How can mechanistic studies elucidate the role of the methylsulfonyl group in modulating target binding?

Methodological Answer:

- Computational Modeling : Perform molecular dynamics simulations (AMBER or GROMACS) to analyze sulfone group interactions with hydrophobic pockets .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methylsulfonyl with acetyl or tert-butyl) and compare IC50 values in enzyme inhibition assays .

- Crystallography : Co-crystallize the compound with its target protein (e.g., kinase) and resolve the structure via X-ray diffraction (resolution ≤2.0 Å) .

Q. What strategies are recommended for analyzing antioxidant activity in cell-based assays?

Methodological Answer:

- Assay Selection :

- ROS Scavenging : Use DCFH-DA fluorescence in H2O2-stressed HepG2 cells .

- Enzymatic Activity : Measure SOD and CAT levels via ELISA in treated vs. untreated cells.

- Data Normalization : Express activity relative to Trolox equivalents and account for cytotoxicity via MTT assays .

Q. How should researchers address discrepancies in solubility predictions vs. experimental data?

Methodological Answer:

Q. What safety protocols are critical for handling this compound during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.